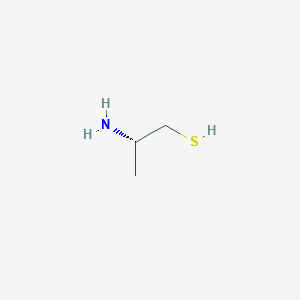

(S)-2-Amino-propane-1-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H9NS |

|---|---|

Molekulargewicht |

91.18 g/mol |

IUPAC-Name |

(2S)-2-aminopropane-1-thiol |

InChI |

InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 |

InChI-Schlüssel |

DJJIBYYAHJOUMY-VKHMYHEASA-N |

Isomerische SMILES |

C[C@@H](CS)N |

Kanonische SMILES |

CC(CS)N |

Herkunft des Produkts |

United States |

Significance of Chiral Aminothiols in Organic Synthesis and Catalysis

Chiral aminothiols are a class of organic compounds that possess both an amino group and a thiol group, with at least one stereocenter, imparting chirality to the molecule. This structural characteristic is of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities, making their selective synthesis crucial in the pharmaceutical industry.

The significance of chiral aminothiols lies in their ability to act as highly effective chiral ligands in asymmetric catalysis. The presence of both a soft donor (sulfur) and a hard donor (nitrogen) allows them to form stable chelate complexes with a variety of metal centers. This chelation can create a well-defined and rigid chiral environment around the metal, which in turn directs the stereochemical outcome of a catalytic reaction.

For instance, chiral aminothiols have been successfully employed as ligands in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. researchgate.net The resulting chiral secondary alcohols are valuable intermediates in the synthesis of numerous biologically active molecules. The effectiveness of these ligands is often attributed to the formation of a stable five- or six-membered chelate ring with the metal catalyst, which provides the necessary steric and electronic influence for high enantioselectivity.

Furthermore, the versatility of chiral aminothiols extends to their use in the synthesis of other complex chiral molecules. They can be incorporated into larger molecular frameworks to introduce chirality or to act as a directing group in subsequent transformations. The development of synthetic methodologies for the preparation of β-amino thiols, a class to which (S)-2-Amino-propane-1-thiol belongs, has been an active area of research, with methods such as the ring-opening of chiral aziridines and the use of α-amino acids as starting materials being explored. researchgate.net

Overview of the Multifunctional Nature of S 2 Amino Propane 1 Thiol

(S)-2-Amino-propane-1-thiol, with the chemical formula C₃H₉NS, possesses a unique combination of functional groups that defines its versatile chemical reactivity. ontosight.ai The molecule features a primary amine (-NH₂) at the second carbon and a thiol (-SH) group at the first carbon of a propane (B168953) chain. ontosight.ai The "S" designation indicates the specific stereochemical configuration at the chiral center (the second carbon atom). This multifunctional nature allows it to participate in a wide array of chemical reactions, making it a valuable tool in synthetic chemistry.

The primary amine group is basic and nucleophilic, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. The thiol group, on the other hand, is a soft nucleophile and can be easily oxidized to form disulfide bonds. It can also participate in thiol-ene reactions and coordinate with soft metal ions. solubilityofthings.com The presence of both of these functional groups in close proximity (a 1,2-relationship) enables the molecule to act as a bidentate ligand, chelating to metal ions through both the nitrogen and sulfur atoms. This chelation is a key aspect of its utility in catalysis.

The interplay between the amine and thiol functionalities can also lead to unique reactivity. For example, in the presence of an appropriate electrophile, intramolecular cyclization can occur to form thiazolidine (B150603) derivatives. The solubility of aminothiols like this one is influenced by these polar functional groups, which allow for hydrogen bonding and solubility in polar solvents like water. solubilityofthings.com

| Property | Value | Source |

| Molecular Formula | C₃H₉NS | nih.gov |

| Molecular Weight | 91.18 g/mol | nih.gov |

| IUPAC Name | (2S)-2-aminopropane-1-thiol | nih.gov |

| CAS Number | 234452-74-5 | ontosight.ai |

Historical Context and Evolution of Research on 2 Aminopropanethiols

The study of aminothiols has a rich history rooted in various scientific disciplines, including medicinal chemistry and materials science. Early research into aminothiols was partly driven by the search for radioprotective agents. nih.gov The hypothesis was that combining the DNA-binding ability of amines with the radical-scavenging properties of thiols could lead to effective compounds for protecting against radiation damage. nih.gov This led to the synthesis and testing of a vast number of aminothiol (B82208) analogs. nih.gov

Over time, the focus of aminothiol research has expanded significantly. In the context of prebiotic chemistry, the reaction between aminonitriles and aminothiols like cysteine has been proposed as a pathway for the formation of thiol-containing peptides on the primitive Earth. researchgate.netmdpi.com These studies explore the fundamental roles that simple molecules could have played in the origin of life. mdpi.com

In the realm of synthetic organic chemistry, the development of methods to synthesize chiral aminothiols has been a continuous effort. researchgate.net The recognition of their value as chiral ligands for asymmetric catalysis spurred the creation of new synthetic routes to access enantiomerically pure aminothiols. researchgate.net Research in this area has evolved from using naturally occurring chiral starting materials to developing highly efficient catalytic asymmetric syntheses. acs.org

More recently, the unique reactivity of the 1,2-aminothiol motif has been exploited in bioorthogonal chemistry for the site-specific labeling of proteins. acs.org By genetically encoding unnatural amino acids containing a 1,2-aminothiol group, scientists can introduce a specific chemical handle into a protein, which can then be selectively modified with a probe. acs.org This has opened up new avenues for studying protein function and localization. The continuous evolution of research on aminothiols highlights their enduring importance and adaptability to new scientific challenges.

An in-depth examination of the advanced synthetic methodologies for producing the chiral chemical compound (S)-2-Amino-propane-1-thiol is presented in this article. The focus is strictly on the chemical synthesis, exploring enantioselective strategies, functionalization, green chemistry applications, and industrial scale-up considerations.

Stereochemical Investigations and Chiral Purity Analysis

Stereoisomeric Characterization and Distinction between (S) and (R) Enantiomers

(S)-2-Amino-propane-1-thiol and its mirror image, (R)-2-amino-propane-1-thiol, are enantiomers. They share the same molecular formula (C₃H₉NS) and molecular weight (91.18 g/mol ), but differ in the spatial arrangement of the amino and thiol groups around the chiral carbon center. nih.govnih.gov This difference in stereochemistry, while not affecting most physical properties, can lead to significant variations in their biological activities and interactions with other chiral molecules. iitk.ac.in

The distinction between the (S) and (R) enantiomers is fundamentally based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign a specific configuration (R for rectus or S for sinister) to the stereocenter. The IUPAC name for the (S)-enantiomer is (2S)-2-aminopropane-1-thiol. nih.gov

Table 1: Properties of 2-Amino-propane-1-thiol Enantiomers

| Property | This compound | (R)-2-Amino-propane-1-thiol |

|---|---|---|

| Molecular Formula | C₃H₉NS | C₃H₉NS |

| Molecular Weight | 91.18 g/mol | 91.18 g/mol |

| IUPAC Name | (2S)-2-aminopropane-1-thiol nih.gov | (2R)-2-aminopropane-1-thiol |

| CAS Number | 234452-74-5 nih.gov | Not explicitly found |

| Chirality | Chiral iitk.ac.in | Chiral iitk.ac.in |

| Stereochemical Relationship | Enantiomers | Enantiomers |

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound plays a crucial role in determining the outcome of chemical reactions. In reactions involving other chiral molecules or catalysts, the spatial arrangement of the amino and thiol groups can influence the reaction rate, the mechanism, and the stereochemistry of the products formed. youtube.comalrasheedcol.edu.iq This is a key principle in asymmetric synthesis, where a specific enantiomer is desired as the final product.

Reactions can be categorized as stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the reactant dictates the stereochemistry of the product. youtube.comalrasheedcol.edu.iq For instance, in reactions where this compound acts as a nucleophile, its approach to an electrophilic center can be sterically hindered or favored depending on the stereochemistry of the substrate, leading to the formation of diastereomeric transition states with different energies. This energy difference results in the preferential formation of one diastereomeric product over the other. ochemtutor.com The use of chiral catalysts can further enhance this selectivity. youtube.com

The specific spatial arrangement of functional groups in this compound can also influence its coordination chemistry. When forming complexes with metal ions, the stereochemistry of the ligand can dictate the geometry and chirality of the resulting coordination compound. researchgate.net

Methodologies for Determination of Enantiomeric Excess

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in many applications, particularly in the pharmaceutical industry. bohrium.com Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard and widely used method for separating and quantifying enantiomers. labicom.czchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus their separation. labicom.czchiralpedia.comchula.ac.th The choice of the CSP and the mobile phase is critical for achieving good separation. labicom.cz For aminothiols, derivatization with a chiral derivatizing agent (CDA) can also be employed to form diastereomers that can be separated on a standard achiral column. chiralpedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a powerful and rapid method for determining enantiomeric excess. researchgate.net The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a common approach. bohrium.comresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. bohrium.comresearchgate.net For aminothiols, ³¹P-NMR spectroscopy, after derivatization with a phosphorus-containing CDA, can be particularly effective due to the large chemical shift dispersion of the phosphorus nucleus. bohrium.comnih.govresearchgate.net This method allows for the integration of the signals corresponding to each diastereomer to calculate the enantiomeric excess. researchgate.netnih.gov

Mass Spectrometry (MS): Chiral analysis by mass spectrometry is another emerging technique. One method involves the formation of protonated complexes of the amino acid with a chiral selector, such as β-cyclodextrin, in the gas phase. The rates of guest exchange reactions with an achiral amine can vary depending on the chirality of the amino acid, allowing for the determination of the enantiomeric excess. ucdavis.edu

Table 2: Comparison of Methodologies for Enantiomeric Excess Determination

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. labicom.czchiralpedia.com | High resolution, well-established. labicom.cz | Can be time-consuming, requires method development. bohrium.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with distinct signals. bohrium.comresearchgate.net | Rapid analysis, can be used for in-situ reaction monitoring. bohrium.com | May require chiral derivatizing or solvating agents. bohrium.comresearchgate.net |

| Mass Spectrometry | Different fragmentation or reaction rates of diastereomeric complexes. ucdavis.edu | High sensitivity, rapid analysis. ucdavis.edu | Less commonly used, may require specialized instrumentation. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. Rotation around the single bonds allows for the existence of different conformational isomers, or conformers. masterorganicchemistry.com The relative stability of these conformers is influenced by various factors, including steric hindrance and intramolecular interactions.

A key intramolecular interaction in this compound is the potential for hydrogen bonding between the thiol (-SH) group and the amino (-NH₂) group. ustc.edu.cn An intramolecular hydrogen bond can form when the hydrogen atom of the thiol group interacts with the lone pair of electrons on the nitrogen atom of the amino group, or vice versa. The strength of this interaction depends on the distance and orientation of the two functional groups, which is dictated by the conformation of the molecule. ustc.edu.cnacs.org

Computational studies and spectroscopic techniques like infrared (IR) spectroscopy can provide insights into the preferred conformations and the presence of intramolecular hydrogen bonds. nih.govacs.org The presence of such bonds can significantly influence the molecule's physical and chemical properties, including its acidity, basicity, and reactivity. For instance, an intramolecular hydrogen bond can affect the proton-donating ability of the thiol group and the proton-accepting ability of the amino group. acs.org The study of similar molecules like aminoalcohols has shown that the chain length between the functional groups plays a critical role in the strength and formation of intramolecular hydrogen bonds. ustc.edu.cn

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of (S)-2-amino-propane-1-thiol. It provides information on the chemical environment, connectivity, and dynamics of the nuclei within the molecule.

¹H NMR Spectral Analysis and Proton Mobility

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The signal for each proton or group of equivalent protons appears at a characteristic chemical shift (δ), measured in parts per million (ppm). organicchemistrydata.org The structure of this compound (HS-CH₂-CH(NH₂)-CH₃) suggests a specific pattern of signals.

The protons of the methyl group (-CH₃) typically appear as a doublet due to coupling with the adjacent methine proton (-CH). The methine proton, in turn, is expected to be a multiplet due to coupling with both the methyl and methylene (B1212753) (-CH₂) protons. The two methylene protons next to the thiol group are diastereotopic and are expected to show complex splitting patterns, often as a doublet of doublets for each proton.

A significant feature of the ¹H NMR spectrum is the behavior of the protons on the heteroatoms, namely the amine (-NH₂) and thiol (-SH) groups. These protons are labile and can undergo rapid chemical exchange with each other and with trace amounts of water or acid in the solvent. This exchange often results in broad signals for the -NH₂ and -SH protons, and can sometimes lead to the decoupling of these protons from adjacent carbon-bound protons.

Proton mobility is a key aspect revealed by NMR. nih.gov The rate of this exchange is highly dependent on factors such as temperature, solvent, and concentration. In protic solvents or at higher temperatures, the exchange rate increases, leading to broader and less distinct signals. Conversely, at low temperatures or in aprotic, dry solvents, the exchange rate can be slowed sufficiently to observe sharp signals and their coupling to neighboring protons. mdpi.com For instance, the mobility of protons in similar systems has been studied to understand their dynamic behavior. nih.govmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| -SH | 1.0 - 2.0 | Broad Singlet / Triplet | 1H | Chemical shift and multiplicity are highly dependent on solvent, concentration, and temperature due to proton exchange. |

| -CH₃ | ~1.2 | Doublet | 3H | Coupled to the single -CH proton. |

| -CH₂- | ~2.5 | Doublet of Doublets | 2H | Coupled to the adjacent -CH proton. Protons are diastereotopic. |

| -CH- | ~3.0 | Multiplet | 1H | Coupled to protons of the -CH₃ and -CH₂ groups. |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H | Position and shape are highly variable due to chemical exchange and hydrogen bonding. |

Dynamic NMR for Rotational Phenomena in Derivatives

Dynamic NMR (DNMR) refers to NMR experiments conducted on molecules that are undergoing physical or chemical processes at a rate that influences the NMR spectrum, often by studying spectra at variable temperatures. This technique is particularly useful for studying rotational phenomena in derivatives of this compound.

For example, if the amine group of this compound is converted into an amide via acylation, restricted rotation around the newly formed amide (C-N) bond can occur. At high temperatures, this rotation is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows down. When the rate of rotation becomes comparable to the NMR frequency difference between the non-equivalent rotational forms (rotamers), the corresponding signals broaden. At even lower temperatures (the slow exchange limit), separate sharp signals for each distinct rotamer can be observed.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) and other thermodynamic parameters for the rotational barrier. This provides valuable information about the conformational dynamics and steric hindrance within the molecule. Similar DNMR studies on triphenylphosphine-capped gold nanoparticles have been used to understand ligand exchange dynamics, demonstrating the power of this technique to probe dynamic processes at the molecular level. researchgate.net

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for the characterization of this compound and its reaction products, providing information on molecular weight, purity, and structure.

GC-MS for Reaction Yields and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile and thermally stable compounds and is frequently used to assess reaction outcomes.

In the context of reactions involving this compound, GC-MS can be used to determine the purity of the synthesized products and to calculate the reaction yield. mdpi.com After a reaction, a small sample of the crude product mixture is injected into the GC. The components of the mixture are separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.

To determine the yield, a known amount of an internal standard is added to the reaction mixture before analysis. By comparing the integrated peak area of the product with that of the internal standard, the quantity of the product can be accurately determined. fujifilm.com The purity is assessed by examining the chromatogram for the presence of unreacted starting materials or undesired side products. mdpi.com

Table 2: Hypothetical GC-MS Data for a Reaction Mixture

| Retention Time (min) | Major m/z Fragments | Compound Identity | Purity/Yield Assessment |

| 3.5 | 91, 74, 44 | This compound (unreacted) | Indicates incomplete reaction. |

| 5.2 | 118, 101, 58 | Internal Standard | Reference for quantification. |

| 8.9 | 133, 116, 74, 58 | N-acetyl-(S)-2-amino-propane-1-thiol (Product) | Peak area used to calculate yield against internal standard. |

| 9.5 | 180, 163, 104 | Disulfide Dimer (Side Product) | Presence indicates side reactions; affects purity. |

MALDI-TOF for Complex and Nanocluster Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules like proteins, polymers, and nanoclusters. nih.govuea.ac.uk The thiol group of this compound makes it an excellent ligand for stabilizing metal nanoparticles, particularly gold (Au) nanoclusters.

When this compound is used to cap a gold nanocluster, it forms a protective monolayer on the surface, preventing the cluster from aggregating. MALDI-TOF MS can be used to characterize these complex structures. researchgate.net The analysis provides the precise molecular weight of the entire nanocluster (metal core plus ligand shell), which allows for the determination of the exact number of gold atoms and ligands, for example, Au₂₅(S-C₃H₈NH₂)₁₈. This information is crucial for confirming the synthesis of monodisperse, atomically precise nanoclusters. The technique is sensitive enough to resolve species that differ by a single ligand or metal atom, providing detailed insight into the composition and purity of the nanocluster sample. nih.gov

Table 3: Illustrative MALDI-TOF Data for a Gold Nanocluster Capped with this compound

| Observed m/z | Assignment | Information Derived |

| 6548.7 | [Au₂₅(S-C₃H₈NH₂)₁₈ + H]⁺ | Confirms the successful synthesis of the target Au₂₅L₁₈ nanocluster. |

| 6457.5 | [Au₂₅(S-C₃H₈NH₂)₁₇ + H]⁺ | Indicates a minor population of clusters with one missing ligand. |

| 6745.8 | [Au₂₆(S-C₃H₈NH₂)₁₈ + H]⁺ | Indicates a minor population of clusters with an additional gold atom. |

UPLC-MS for Reaction Monitoring

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and efficient technique used for separating, identifying, and quantifying molecules in a mixture. lcms.cznih.gov It is particularly well-suited for monitoring the progress of chemical reactions in real-time, especially for non-volatile or thermally labile compounds that are not amenable to GC-MS.

To monitor a reaction involving this compound, small aliquots are taken from the reaction vessel at different time points. Each aliquot is injected into the UPLC-MS system. The UPLC separates the components (reactant, intermediates, product), and the mass spectrometer provides mass information for identification and quantification.

A common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific precursor ion (e.g., the molecular ion of the product) and a specific fragment ion generated from it. nih.govprotocols.io This highly specific and sensitive detection method allows for the accurate measurement of the concentration of the product and reactant over time, providing detailed kinetic data for the reaction.

Table 4: Example of Reaction Monitoring Data using UPLC-MS (MRM Mode)

| Time (min) | Normalized Peak Area of Reactant (m/z 92.0 → 75.0) | Normalized Peak Area of Product (m/z 176.1 → 116.1) |

| 0 | 1.00 | 0.00 |

| 10 | 0.78 | 0.22 |

| 30 | 0.45 | 0.55 |

| 60 | 0.15 | 0.85 |

| 120 | <0.01 | 0.99 |

Chiroptical Spectroscopy: Circular Dichroism (CD) Analysis of Chiral Structures

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for investigating the stereochemical features of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, providing a unique spectral signature that is highly sensitive to the molecule's three-dimensional arrangement. nih.govrsc.org

The process of using CD for absolute configuration determination involves measuring the CD spectrum of the enantiomerically pure sample and comparing it with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). For this compound, the presence of the chiral center at the second carbon atom gives rise to distinct electronic transitions that result in positive or negative bands in the CD spectrum, known as Cotton effects. The sign and magnitude of these bands are directly related to the spatial orientation of the amino and thiol functional groups around the chiral carbon.

The analysis is typically performed on a solution of the compound, and the choice of solvent can influence the conformational equilibrium and, consequently, the CD spectrum. nih.gov The resulting spectrum provides critical information for confirming the "(S)" configuration and assessing the enantiomeric purity of the sample. rsc.org Anisotropy spectroscopy, a related technique, can also be employed to determine the anisotropy factor (g = Δε/ε), which is useful for studying the interaction of the chiral molecule with polarized light. researchgate.net

Table 1: Key Aspects of Circular Dichroism Analysis for this compound

| Parameter | Description | Significance |

|---|---|---|

| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum resulting from the differential absorption of circularly polarized light. | The sign and intensity of the Cotton effect are directly correlated to the absolute configuration of the chiral center. |

| Wavelength Range | Typically in the UV-visible region where electronic transitions of the chromophores (in this case, related to the amino and thiol groups) occur. | Defines the spectral region where the chiroptical properties are observed. |

| Solvent | The medium in which the sample is dissolved for analysis. | Can influence the conformational preferences of the molecule, thereby affecting the CD spectrum. |

| Enantiomeric Purity | The excess of one enantiomer over the other in a mixture. | The magnitude of the CD signal is proportional to the enantiomeric excess, allowing for its quantification. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk For this compound, this technique can provide unambiguous proof of its absolute configuration and detailed information about its molecular geometry and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cam.ac.uk

The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision. This yields accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, this would include the C-S, C-N, C-C bond lengths and the angles defining the tetrahedral geometry of the chiral carbon.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Crystallographic Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., orthorhombic, monoclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal structure. | P2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 5.8 Å, b = 7.2 Å, c = 10.5 Å |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | α = 90°, β = 105°, γ = 90° |

| Key Bond Length (C-S) | The distance between the carbon and sulfur atoms of the thiol group. | ~1.82 Å |

| Key Bond Angle (N-C-C) | The angle formed by the nitrogen and two carbon atoms. | ~110° |

| Hydrogen Bonding | Presence and geometry of intermolecular hydrogen bonds (e.g., N-H···S). | Indicated by short intermolecular distances. |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from an X-ray crystallographic analysis.

Thermogravimetric Analysis (TGA) for Compositional Purity

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comcelignis.com For this compound, TGA is employed to assess its thermal stability, compositional purity, and to identify the presence of any volatile impurities or residual solvents.

In a typical TGA experiment, a small amount of the sample is heated in a controlled manner, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. A sharp, single-step weight loss at a specific temperature range is indicative of the decomposition of a pure compound. The onset temperature of decomposition provides a measure of the material's thermal stability. celignis.com

If the sample contains impurities, such as residual solvent or water, additional weight loss steps may be observed at lower temperatures corresponding to the boiling points of these components. tainstruments.com The percentage of weight loss in each step can be used to quantify the amount of each component in the sample, thus providing information on its compositional purity. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. celignis.com

Table 3: Interpreting TGA Data for this compound

| Observation in TGA Curve | Interpretation |

|---|---|

| Initial weight loss at T < 100°C | Indicates the presence of residual water. |

| Weight loss at 100°C < T < Decomposition T | Suggests the presence of a volatile organic solvent. |

| Single, sharp weight loss step | Characteristic of the decomposition of a pure compound. |

| Onset temperature of decomposition | A measure of the thermal stability of this compound. |

| Residual mass at high temperature | Indicates the formation of a non-volatile residue after decomposition. |

Theoretical and Computational Studies of S 2 Amino Propane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of (S)-2-Amino-propane-1-thiol. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and a host of electronic properties that govern the compound's interactions. wikipedia.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of chemical systems. mdpi.com It is particularly valuable for investigating the properties of organic molecules containing sulfur and nitrogen. For a molecule like this compound, DFT calculations can elucidate its ground-state geometry, vibrational frequencies, and electronic properties such as charge distribution and molecular orbital energies.

Studies on related thiol-containing compounds demonstrate the utility of DFT. For instance, DFT calculations have been successfully used to predict the pKa values of various thiols by modeling their deprotonation. researchgate.netacs.org This approach involves calculating the Gibbs free energies of the thiol and its corresponding thiolate anion, often incorporating a solvation model to simulate solvent effects. acs.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.netacs.org In studies of the reaction between cysteine and dopaquinone, DFT has been instrumental in mapping the potential energy surface and identifying quasi-stable intermediates, revealing that thiolates can induce a charge transfer during addition reactions. mdpi.com Such calculations for this compound would be crucial for understanding its acidity and nucleophilic character.

Furthermore, DFT is employed to investigate reaction mechanisms. In the study of thiol-yne click reactions, DFT calculations helped propose a mechanism involving the coordination of an alkyne to a copper catalyst, followed by a nucleophilic attack from the thiol. rsc.org This highlights how DFT can be applied to understand the catalytic reactions in which this compound might participate.

Ab Initio Methods (e.g., HF, MP2) for Electronic Structure

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation of the electronic wavefunction and energy. wikipedia.org However, HF neglects the instantaneous correlation between electrons.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed. These methods incorporate electron correlation, which is crucial for accurately describing systems with lone pairs and polar bonds, such as the amino and thiol groups in this compound. Detailed theoretical studies on molecules like 2-amino-1,3,4-thiadiazole (B1665364) have utilized HF and MP2 methods alongside DFT to investigate tautomeric stability and structural parameters. researchgate.net

While computationally more demanding than DFT, ab initio methods like MP2 and more advanced techniques such as Coupled Cluster (CC) or Quadratic Configuration Interaction (QCISD) are often used to provide benchmark values for structures and energies. mdpi.com For sulfur-containing compounds, methods like QCISD have been used to establish reliable benchmark data for bond lengths and thermochemical properties, against which the performance of various DFT functionals can be assessed. mdpi.com Such a hierarchical approach would be essential for a robust computational characterization of this compound.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, representing a compromise between accuracy and computational cost. umich.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. fiveable.me They range from minimal (e.g., STO-3G), which are computationally inexpensive but less accurate, to extensive sets that include polarization and diffuse functions for higher accuracy. fiveable.me

For molecules containing sulfur, such as this compound, the selection of an appropriate basis set is particularly important. Studies have shown that S-S bond lengths are highly sensitive to the basis set choice. mdpi.com Commonly used basis sets include the Pople-style sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ). fiveable.me The inclusion of polarization functions (like d and p) allows orbitals to change shape, while diffuse functions (+ or aug-) are important for describing anions and weak interactions.

A systematic study on predicting thiol pKa values tested 13 different DFT functionals and 6 different basis sets to find the optimal combination for accuracy. acs.org The M06-2X functional combined with the large 6-311++G(2df,2p) basis set was found to give the best performance, with a standard deviation of about 0.5 pKa units. researchgate.netacs.org Another assessment of computational methods for sulfur compounds found that while smaller basis sets like 6-31G(d) can sometimes provide reasonable geometries, triple-zeta basis sets like 6-311G(2d,p) generally offer better agreement with high-level benchmark calculations for thermochemical properties. mdpi.com The balance between computational cost and desired accuracy must always be considered, as the expense of a calculation grows rapidly with the size of the basis set. umich.edu

Table 1: Comparison of Common Basis Set Types

| Basis Set Type | Description | Typical Use Case | Computational Cost |

|---|---|---|---|

| Minimal (e.g., STO-3G) | Uses one basis function for each atomic orbital. fiveable.me | Initial, low-accuracy calculations; very large systems. | Low |

| Split-Valence (e.g., 6-31G(d)) | Uses multiple basis functions for valence orbitals and one for core orbitals. Polarization functions (d) are often added. mdpi.comfiveable.me | Standard for geometry optimizations and frequency calculations on medium-sized molecules. | Medium |

| Triple-Zeta (e.g., 6-311++G(d,p)) | Employs three basis functions for valence orbitals. Often includes diffuse (++) and polarization functions. fiveable.me | Higher accuracy calculations of energies and properties. mdpi.com | High |

| Correlation-Consistent (e.g., aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy energy extrapolations. fiveable.me | Benchmark calculations and studies requiring very high accuracy. | Very High |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly vibrate and undergo structural rearrangements. mpg.de Molecular dynamics (MD) simulations are a computational method used to study these movements by solving Newton's equations of motion for a system of atoms, providing a view of the molecule's behavior over time. mdpi.comethz.ch

For this compound, MD simulations are essential for exploring its conformational landscape. The molecule possesses several rotatable bonds, and the relative orientations of the amino (-NH2) and thiol (-SH) groups can lead to various conformers with different energies and properties. Intramolecular hydrogen bonding between the amino and thiol groups is a likely feature that would significantly influence the preferred conformations.

MD simulations can generate a trajectory of atomic positions over time, from which a potential of mean force (PMF) can be calculated. mdpi.com The PMF provides an energy landscape along specific reaction coordinates (e.g., dihedral angles), revealing the relative energies of different conformers and the energy barriers separating them. mdpi.com For proteins, which are much larger systems, MD simulations are used to understand large-scale conformational changes that are often crucial for their biological function. mpg.demdpi.com Advanced techniques, sometimes combined with machine learning, can be used to enhance the sampling of this conformational space and predict new, physically realistic structures that may not be observed in shorter simulations. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational methods are powerful tools for predicting the chemical reactivity of this compound. The presence of two nucleophilic centers—the sulfur atom of the thiol and the nitrogen atom of the amine—makes its reactivity intriguing. The thiol group is generally more nucleophilic than the amino group under many conditions, but the relative reactivity can be influenced by factors like pH.

DFT-based descriptors are often used to predict reactivity. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the sites susceptible to electrophilic and nucleophilic attack, respectively. The calculated charge distribution reveals which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In studies on the reactivity of thiols with acrylamide, DFT calculations were used to determine the activation energies for the reaction, providing a theoretical basis for the observed kinetics. oup.com Similarly, understanding the reactivity of this compound would involve modeling its reactions with various electrophiles and calculating the associated energy barriers. europa.eu

Transition State Analysis and Energy Profiles

To fully understand a reaction mechanism, it is necessary to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. Computational chemistry allows for the precise location of TS structures and the calculation of their energies. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For reactions involving thiols, such as their oxidation or their addition to unsaturated systems, DFT calculations are frequently used to map out the entire energy profile. nih.govresearchgate.net For example, in the oxidation of a model thiolate by hydrogen peroxide, QM/MM simulations were used to find the transition state and revealed that the reaction does not follow a simple Sₙ2 mechanism, but instead involves significant charge rearrangement and a hydrogen transfer process. nih.gov In another study on the addition of thiols to dopaquinone, DFT calculations estimated activation barriers for proton transfer steps to be as low as 1.2–3.0 kcal/mol, indicating these steps are not rate-determining. mdpi.com An intrinsic reaction coordinate (IRC) calculation can then be performed to confirm that the located TS correctly connects the desired reactants and products. researchgate.net Applying these methods to reactions of this compound would provide a detailed, atomic-level understanding of its chemical behavior.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

In computational chemistry, understanding the influence of a solvent on the behavior of a solute is critical for accurately predicting its properties and reactivity. The Polarizable Continuum Model (PCM) is a powerful and widely used implicit solvation method to study these effects. wikipedia.orgresearchgate.net Instead of modeling each solvent molecule explicitly, which is computationally prohibitive for most systems, PCM represents the solvent as a continuous, polarizable dielectric medium. wikipedia.org This approach allows for the efficient calculation of solvation free energy, which is typically partitioned into three main components:

Ges : The electrostatic contribution arising from the interaction between the solute's charge distribution and the polarized dielectric continuum.

Gdr : The dispersion-repulsion contribution, accounting for the van der Waals interactions between the solute and the solvent.

Gcav : The cavitation energy, which is the energy required to create a cavity within the solvent to accommodate the solute molecule. wikipedia.org

Several variations of PCM have been developed, such as the Dielectric PCM (D-PCM) and the Conductor-like PCM (C-PCM). A very common and robust implementation is the Integral Equation Formalism variant (IEF-PCM), which offers a sophisticated way to calculate the solute-solvent interaction. wikipedia.orgmdpi.comnih.gov These models are available in numerous quantum chemical software packages and can be paired with methods like Density Functional Theory (DFT) to analyze solvent effects. wikipedia.orgmdpi.com

For a molecule like this compound, PCM can be used to predict how its structural and electronic properties change in different environments. For example, the relative stability of its various conformers can be significantly altered by solvent polarity. In a non-polar solvent, intramolecular interactions would dominate, whereas in a polar solvent like water, the molecule's dipole moment would strongly interact with the solvent continuum, potentially stabilizing more polar conformers. Theoretical calculations on related aminothiols and other functionalized molecules have successfully employed IEF-PCM to describe the effects of solvents like water, demonstrating the utility of this approach. mdpi.comresearchgate.net By modeling this compound in solvents with varying dielectric constants (ε), one can quantitatively assess the stabilization of its ground and transition states.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Relative Energy of Gauche Conformer (kcal/mol) | Relative Energy of Anti Conformer (kcal/mol) |

|---|---|---|---|---|

| Vacuum | 1 | ~1.5 | 0.0 (stabilized by H-bond) | +0.8 |

| Chloroform | 4.8 | ~2.1 | 0.0 | +0.6 |

| Ethanol | 24.5 | ~2.8 | +0.2 | 0.0 (stabilized by solvent) |

| Water | 78.4 | ~3.2 | +0.4 | 0.0 (stabilized by solvent) |

Stereochemical Stability and Interconversion Barriers

The stereochemical stability of this compound is primarily determined by the energy barrier to inversion at its chiral center. As a chiral primary amine, the main pathway for the interconversion between the (S) and (R) enantiomers is through a process known as nitrogen inversion (or pyramidal inversion). libretexts.org This process involves the nitrogen atom and its three substituents momentarily passing through a trigonal planar, sp²-hybridized transition state, with the lone pair of electrons residing in a p-orbital. libretexts.orgresearchgate.net

For most simple, acyclic amines, the energy barrier for nitrogen inversion is quite low, typically around 25 kJ/mol (approximately 6 kcal/mol). libretexts.org This low barrier allows for rapid inversion at room temperature, meaning that the (S) and (R) enantiomers are in a constant state of interconversion, making their resolution and isolation generally impossible under normal conditions. libretexts.org However, the height of this barrier can be significantly influenced by several factors:

Steric Hindrance: Bulky substituents on the nitrogen atom can increase the inversion barrier.

Electronic Effects: Electronegative substituents can alter the hybridization and energy of the transition state.

Geometric Constraints: In cyclic or bicyclic systems, ring strain can dramatically increase the inversion barrier, sometimes allowing for the isolation of stable enantiomers at room temperature. researchgate.netacs.org

Protonation: In acidic conditions, the amine is protonated to form an aminium salt. The resulting quaternary nitrogen lacks a lone pair to facilitate inversion, and the barrier to stereoinversion becomes prohibitively high. researchgate.netresearchgate.net

Beyond enantiomeric interconversion, the molecule also experiences constant interconversion between different conformational isomers (conformers) via rotation around its single bonds (C-C, C-S, C-N). The barriers for these rotations are typically low and dictate the dynamic conformational landscape of the molecule. Computational studies on similar molecules like 2-propanethiol (B166235) have analyzed these rotational barriers to understand the stability of different conformers. nih.gov

| Type of Interconversion | Process | Typical Energy Barrier | Factors Increasing Barrier |

|---|---|---|---|

| Enantiomeric | Nitrogen Inversion | Low (~25 kJ/mol) libretexts.org | Geometric constraint (e.g., in bicyclic amines), protonation. researchgate.net |

| Conformational | Rotation around C-C bond | Low (~10-20 kJ/mol) | Steric hindrance between substituents. |

| Conformational | Rotation around C-S bond | Very Low (~5-10 kJ/mol) | Minimal, due to the long C-S bond. |

Intramolecular Hydrogen Bonding and Conformational Preferences

The flexible backbone of this compound allows it to adopt various spatial arrangements, or conformations, primarily through rotation around the Cα-Cβ single bond. The relative stability of these conformers is dictated by a balance of steric repulsion and stabilizing non-covalent interactions, most notably intramolecular hydrogen bonding. mdpi.commdpi.com The molecule contains both hydrogen bond donor groups (the amino -NH₂ and thiol -SH) and acceptor atoms (the lone pairs on nitrogen and sulfur), creating the potential for the formation of a five-membered ring stabilized by an internal hydrogen bond.

Two primary types of intramolecular hydrogen bonds are possible:

N-H···S: An amino proton interacts with the lone pair of the sulfur atom.

S-H···N: The thiol proton interacts with the lone pair of the nitrogen atom.

The conformational landscape can be described by analyzing the rotamers around the central C-C bond. Theoretical calculations would be required to determine the precise energy differences, but a qualitative assessment can be made based on established principles of steric hindrance and hydrogen bonding.

| Conformer | N-C-C-S Dihedral Angle (approx.) | Potential for Intramolecular H-Bond | Predicted Relative Stability |

|---|---|---|---|

| Gauche 1 (G1) | +60° | Yes (e.g., N-H···S or S-H···N) | High (likely the global minimum in vacuum) |

| Anti (A) | 180° | No (groups are too far apart) | Moderate (sterically allowed but lacks H-bond stabilization) |

| Gauche 2 (G2) | -60° | Yes (e.g., N-H···S or S-H···N) | High (energetically similar to G1) |

Applications in Contemporary Chemical Research and Materials Science

Chiral Building Block in Advanced Organic Synthesis

The presence of a stereocenter makes (S)-2-Amino-propane-1-thiol a significant chiral building block. fluorochem.co.uk In enantioselective synthesis, the goal is to produce a specific stereoisomer of a product, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. wikipedia.orgyork.ac.uk Chiral pool synthesis, which utilizes readily available enantiopure compounds as starting materials, is a key strategy, and this compound serves as such a precursor. wikipedia.org

This compound is a versatile precursor for creating more complex chiral molecules and functionalized derivatives. Its amine and thiol groups provide two reactive sites for various chemical transformations. For instance, it can be used in the synthesis of thiolated amino acids, which are important tools in chemical protein synthesis and studying peptide structure and function. frontiersin.org The synthesis often involves protecting one functional group while reacting the other, followed by deprotection and further modification.

The dual functionality allows it to participate in diverse reaction pathways, including nucleophilic substitutions and thiol-ene reactions, to build sophisticated molecular architectures. acs.org For example, the thiol group can be used to introduce the aminopropyl moiety into larger molecules via addition reactions, while the amine can be acylated or alkylated to build peptide-like structures or other complex derivatives. beilstein-journals.orgplos.org

| Precursor | Reaction Type | Resulting Structure/Derivative | Significance |

|---|---|---|---|

| This compound | Electrophilic Sulfenylation | β-Thiol derived amino acids | Used in solid-phase peptide synthesis (SPPS) and to study ligation efficiency. frontiersin.org |

| This compound | Acylation / Amide Coupling | Chiral Amides | Creation of peptide mimics and complex chiral ligands. plos.org |

| This compound | Thiol-yne/Thiol-ene Reaction | Functionalized Thioethers | Construction of complex molecules with defined stereochemistry for various applications. acs.org |

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org this compound and its derivatives are effective ligands in metal-catalyzed reactions because both the nitrogen and sulfur atoms can coordinate to a metal center, forming a stable chelate ring. The chirality of the ligand directs the stereochemical outcome of the reaction.

These aminothiol (B82208) ligands have been explored in various asymmetric transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed transfer hydrogenations. researchgate.net The stereochemistry of the ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. researchgate.netsnnu.edu.cn The efficiency of such a catalytic system is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

| Catalyst System | Reaction Type | Substrate Example | Significance |

|---|---|---|---|

| Ruthenium-Aminothiol Complex | Transfer Hydrogenation | Acetophenone | Produces chiral alcohols with moderate to high enantioselectivity. researchgate.net |

| Palladium-Aminothiol Complex | Cross-Coupling | Aryl Halides | Forms C-S bonds asymmetrically, leading to chiral thioethers. acsgcipr.org |

| Copper-Aminothiol Complex | Acyloxylation | Diaryliodonium Salts | Can be used to synthesize axially chiral biaryls. acs.org |

Synthesis of Complex Chiral Molecules and Functionalized Derivatives

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a valuable monomer and surface modification agent in materials science. The thiol group, in particular, offers a versatile handle for a range of "click" chemistry reactions, which are known for their high efficiency and mild reaction conditions. tandfonline.comresearchgate.net

Polymers can be endowed with new properties by attaching functional molecules to their backbones or chain ends. This compound is an ideal candidate for such modifications. The thiol group can be attached to polymer chains through various methods, including thiol-ene radical additions to polymers containing alkene groups or by reacting with polymers that have suitable leaving groups. rsc.orgjsta.cl This process, known as post-polymerization modification, allows for the precise introduction of amine functionalities and chirality onto a pre-made polymer scaffold. tandfonline.com

These functionalized polymers can have applications in areas such as biocompatible materials, as the introduced amino and thiol groups can mimic functionalities found in proteins. jsta.cl The chirality can influence the polymer's interaction with biological systems.

| Polymer Type | Functionalization Method | Resulting Property | Potential Application |

|---|---|---|---|

| Poly(glycidyl methacrylate) (PGMA) | Thiol-epoxy ring-opening | Introduces amine and thiol groups | Chiral stationary phases for chromatography. mdpi.com |

| Aliphatic Polyesters (e.g., PCL) | Thiol-ene "click" chemistry | Enhanced hydrophilicity, sites for bioconjugation | Degradable scaffolds for tissue engineering. tandfonline.com |

| Polymers with pendant alkene groups | Photoinitiated thiol-ene addition | Surface modification with chiral amine groups | Smart materials, functional coatings. researchgate.net |

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Alkanethiols are well-known for forming robust SAMs on noble metal surfaces, particularly gold. sigmaaldrich.com The sulfur atom forms a strong coordinative bond with the gold surface, leading to a densely packed, organized monolayer. researchgate.net

This compound, as an amino-terminated thiol, can form SAMs where the amine groups are exposed at the monolayer-air interface. uba.ar This creates a chemically reactive surface that can be further functionalized. The properties of these SAMs, such as surface pKa and wettability, are influenced by the terminal amino group and the packing of the alkyl chains. uba.ar The chirality of this compound can also impart chiral recognition capabilities to the surface, making it useful for creating enantioselective sensors or separation platforms.

| Substrate | Molecule | Key Feature of SAM | Application |

|---|---|---|---|

| Gold (Au) | Amino-terminated alkanethiols | Terminal amine groups for further reaction. uba.ar | Biosensors, functionalized electrodes. |

| Platinum (Pt), Copper (Cu) | Alkanethiols | Electrochemical stability varies with metal. researchgate.net | Electrocatalysis, corrosion protection. researchgate.net |

| Gold (Au) | This compound | Chiral surface with reactive amine groups. | Enantioselective sensing, chiral separations. |

Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure, which is characteristic of materials like hydrogels and elastomers. This compound is an excellent cross-linking agent because it has two distinct reactive functional groups.

The thiol group can participate in highly efficient thiol-ene or thiol-yne "click" reactions with polymers containing alkene or alkyne functionalities, respectively. researchgate.net These reactions are often initiated by light (photopolymerization) and proceed rapidly to form a hydrogel network. researchgate.net Alternatively, the amine group can react with polymers containing electrophilic groups like epoxides or activated esters through mechanisms like aza-Michael addition. jsta.cl The use of a chiral cross-linker like this compound can influence the mechanical properties and degradation behavior of the resulting material.

Formation of Self-Assembled Monolayers (SAMs)

Intermediacy in the Synthesis of Radiopharmaceuticals via Thiol-Selective Bioconjugation

The development of advanced diagnostic and therapeutic radiopharmaceuticals increasingly relies on site-specific bioconjugation techniques. nih.gov Thiol-selective chemistry is particularly prominent in this field due to the unique properties of the cysteine residue in proteins, which is relatively rare and highly nucleophilic, making it an ideal target for precise modifications. nih.govthno.org While direct examples involving this compound are not extensively detailed in the literature, its structural motifs—a primary amine and a nucleophilic thiol group—position it as a valuable precursor for creating thiol-specific prosthetic groups.

Prosthetic groups are molecules that are first radiolabeled and then attached to a biomolecule, such as a peptide or antibody. nih.gov The thiol group of a molecule like this compound could be used to attach to maleimide-containing biomolecules. nih.gov This strategy is part of a broader class of reactions used in radiopharmaceutical development. For instance, researchers have developed maleimide-based prosthetic groups like N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) for labeling thiol-containing peptides. thno.org The synthesis of such agents often involves coupling a radiolabeled component with a thiol-reactive moiety. thno.org The presence of both an amine and a thiol in this compound offers synthetic versatility, allowing it to be incorporated into more complex bifunctional chelators or prosthetic groups designed for thiol-selective bioconjugation.

The ultimate goal of these methods is to achieve controlled, site-selective radiolabeling that preserves the biological activity of the target molecule, a critical factor for the efficacy of radiopharmaceuticals in imaging and therapy. nih.gov The use of thiol-containing precursors is an alternative approach to labeling maleimide-containing biomolecules under physiological conditions. nih.gov

Biochemical Research: Exploration of Metal Complexation and Enzyme Interaction Mechanisms

The dual functionality of this compound, containing both a soft thiol donor and a harder amine donor, makes it a subject of interest in biochemical research, particularly in studies mimicking biological systems.

Ligand Properties in Metalloprotein Studies

In the study of metalloproteins, small molecules that can replicate the coordination environment of the metal active site are invaluable. The combination of nitrogen and sulfur donors in this compound allows it to act as a bidentate or tridentate ligand, forming stable complexes with various transition metals.

Research has focused on creating ligands that mimic the His₂Cys-M(II) (where M is a metal ion) active sites found in some metalloproteins, such as peptide deformylase. acs.orgresearchgate.net For example, a related N₂S(alkylthiolate) ligand, 2-methyl-1-[methyl-(2-pyridin-2-ylethyl)amino]propane-2-thiolate (PATH), has been synthesized and complexed with cobalt(II) and zinc(II). acs.orgresearchgate.net These complexes exhibit a distorted tetrahedral geometry around the metal center, provided by the N₂S donors from the ligand. acs.orgresearchgate.net Such model complexes are crucial for understanding the structural and spectroscopic properties of the native enzyme active sites. acs.orgresearchgate.net The study of these synthetic analogues, including their electrochemical properties and reactivity with small molecules like hydroxide, provides insight into the mechanisms of the actual metalloenzymes. acs.org

| Complex | Metal Ion | Ligand | Geometry | Significance |

|---|---|---|---|---|

| [(PATH)ZnBr] | Zinc(II) | 2-methyl-1-[methyl-(2-pyridin-2-ylethyl)amino]propane-2-thiolate (PATH) | Distorted Tetrahedral | Structural mimic of His₂Cys-Zn(II) active sites. acs.orgresearchgate.net |

| [(PATH)CoBr] | Cobalt(II) | 2-methyl-1-[methyl-(2-pyridin-2-ylethyl)amino]propane-2-thiolate (PATH) | Distorted Tetrahedral | First crystallographically characterized Co(II) complex with an N₂SL donor set (L ≠ N,S). acs.orgresearchgate.net |

Mechanistic Studies of Disulfide Bond Reduction and Thiol-Disulfide Exchange

The thiol group is central to redox chemistry in biological systems, participating in the reduction of disulfide bonds and thiol-disulfide exchange reactions. nih.gov These reactions are fundamental to protein folding, stability, and the regulation of enzyme activity. nih.govmdpi.com The thiol of this compound can act as a reducing agent, donating its hydrogen to a disulfide, thereby cleaving it and forming a new disulfide in the process.

The reduction of disulfides is a critical process in chemistry and biochemistry. ub.edu In biological contexts, enzymes like thioredoxin and glutaredoxin catalyze the reduction of disulfide bonds in the cytosol. nih.gov The mechanism often involves a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge (an Sₙ2 reaction). ub.edu The reactivity of a thiol is highly dependent on the pKa of its sulfhydryl group; a lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at neutral pH.

Thiol-disulfide exchange reactions are vital for the correct folding of proteins containing multiple cysteine residues, where enzymes like protein disulfide isomerase (PDI) catalyze the rearrangement of non-native disulfide bonds to form the native structure. nih.gov Small-molecule thiols like this compound can participate in similar, non-enzymatic exchange reactions, providing a tool for researchers to probe the stability and dynamics of disulfide bonds in peptides and proteins.

Elucidation of Enzyme Inhibition Mechanisms via Thiolate Interactions

The thiolate anion of this compound is a potent nucleophile that can interact with and potentially inhibit enzymes. This inhibition can occur through several mechanisms. One common mode is the coordination of the thiolate to a metal cofactor in the active site of a metalloenzyme, blocking the substrate from binding or interfering with the catalytic cycle. smolecule.com

Additionally, the thiolate can act as a nucleophile and attack electrophilic centers within an enzyme's active site, forming a covalent adduct. For example, cysteine proteases have a critical cysteine residue in their active site whose thiolate form is essential for catalysis. Introducing an external thiol-containing molecule can interfere with the natural catalytic process. ulisboa.pt Studies using simple thiolates like sodium 1-propanethiolate have shown they can modify cysteine residues in proteins, which affects their structure and function, and may inhibit certain enzymes by forming stable complexes. smolecule.com Therefore, this compound could serve as a model compound to study the fundamentals of thiol-mediated enzyme inhibition.

Applications in Heterogeneous Catalysis and Electron-Relay Systems

Recent innovations in catalysis have explored the immobilization of reactive species onto solid supports to create heterogeneous catalysts that are easily separable from the reaction mixture and can be recycled. nih.govraineslab.com The amine group on this compound provides a convenient "handle" for covalent attachment to a solid support, such as a resin. nih.gov

A notable application in this area is the development of immobilized thiol reagents for the reduction of disulfide bonds. nih.govresearchgate.net For example, dithiobutylamine (B15130755) (DTBA), a related aminothiol, has been attached to a TentaGel resin. nih.govraineslab.com This solid-supported reagent proved effective at reducing disulfide bonds in small molecules and was easily recovered and reused. raineslab.com

Furthermore, the efficiency of such heterogeneous systems can be dramatically enhanced through the concept of electron-relay catalysis. nih.govresearchgate.net In this system, a soluble catalyst shuttles electrons from the immobilized reducing agent (the resin) to the substrate (e.g., a protein with a disulfide bond) in the solution. nih.govraineslab.com This biomimetic strategy mimics cellular redox pathways where membrane-associated proteins and soluble mediators work in concert. nih.gov Soluble, strained cyclic disulfides or diselenides have been shown to be effective electron-relay catalysts in conjunction with the immobilized DTBA. raineslab.comresearchgate.net This approach allows for the use of a minimal amount of a soluble catalyst along with the recyclable solid-supported reagent to maintain a reducing environment. raineslab.com

| Component | Example | Function |

|---|---|---|

| Immobilized Reducing Agent | Dithiobutylamine (DTBA) on TentaGel resin | Acts as a recyclable reservoir of electrons. raineslab.com |

| Soluble Electron-Relay Catalyst | Strained cyclic disulfides or acyclic diselenides | Shuttles electrons from the immobilized agent to the substrate in solution. nih.govresearchgate.net |

| Substrate | Proteins with disulfide bonds (e.g., papain) | The target molecule to be reduced. researchgate.net |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Chiral Aminothiols

The demand for enantiomerically pure compounds, a cornerstone in the pharmaceutical and fine chemical industries, drives the development of innovative synthetic methods. chiralpedia.comub.edu For chiral aminothiols like (S)-2-Amino-propane-1-thiol, emerging strategies are increasingly focused on efficiency, selectivity, and sustainability.

One promising avenue is the use of biocatalysis. nih.govrsc.org Enzymes, such as transaminases, offer high selectivity under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical routes that often require protecting groups and expensive metal catalysts. nih.gov The conversion of bio-based feedstocks like L-phenylalanine into chiral 1,2-amino alcohols through enzymatic cascades showcases the potential of this approach for creating valuable chiral building blocks. nih.gov

Another area of active research involves the development of novel chemical routes. For instance, the functionalization of a 2(3H)-thiazolone heterocycle using camphor-derived auxiliaries provides a diastereoselective pathway to chiral 2-amino thiols. clockss.org Additionally, methods like the regioselective ring opening of sulfamidates with tetrathiomolybdate (B108656) are being explored for the synthesis of amino thiols. researchgate.net The Strecker reaction, a classic method for amino acid synthesis, is also being adapted for the preparation of enantiopure fluorinated amino acids using chiral auxiliaries. cyu.fr

Advanced Catalyst Design and Application in Asymmetric Synthesis

The design of chiral catalysts is a pivotal area of research for asymmetric synthesis. chiralpedia.comrsc.orgmonash.edu Chiral aminothiols and their derivatives are valuable ligands in transition metal catalysis and as organocatalysts themselves. clockss.orgrsc.org

Recent advancements focus on creating structurally rigid and well-defined catalysts to enhance enantioselectivity. rsc.org For example, chiral quaternary ammonium (B1175870) salts derived from binaphthol have been designed as phase-transfer catalysts for the asymmetric synthesis of amino acid derivatives. rsc.org Similarly, new "roofed" 2-iminothioethers, prepared from sterically congested 2-thiazolidinones, have shown excellent efficiency as ligands in palladium-catalyzed asymmetric allylic alkylation. clockss.org

The development of chiral primary amine-based organocatalysts has also gained significant traction. rsc.org These catalysts, often derived from natural amino acids or Cinchona alkaloids, are versatile and powerful tools in a wide range of enantioselective organic reactions. rsc.org The search for new and effective chiral catalysts remains a continuous effort, driven by the need for enantiomerically pure compounds in various industries. chiralpedia.com

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with continuous flow technology offers numerous advantages, including enhanced control over reaction parameters, improved safety, and potential for scalability. nih.govrsc.org This is particularly relevant for the synthesis of chiral compounds, including active pharmaceutical ingredients (APIs). rsc.orgnih.gov

Flow chemistry has been successfully applied to the synthesis of chiral APIs and their intermediates using biocatalysis, organometallic catalysis, and metal-free organocatalysis. rsc.orgnih.gov For example, the enzymatic synthesis of chiral amino-alcohols has been optimized using cascading continuous-flow microreactor systems. nih.gov This approach allows for better control over reaction times and reagent addition, leading to improved efficiency. nih.gov

The development of multistep continuous-flow processes for producing enantiomerically pure products is now considered feasible, with many new applications anticipated in the near future. thieme.de This technology can also be leveraged for the scalable synthesis of valuable pharmaceutical scaffolds, as demonstrated in the photocatalytic cross-electrophile coupling to produce unnatural amino acids. nih.gov

Development of Novel Materials with Tunable Properties

Chiral aminothiols serve as versatile building blocks for the creation of novel materials with unique and tunable properties. Their ability to functionalize surfaces and form self-assembled monolayers (SAMs) is of particular interest. ub.eduresearchgate.net

Amino-terminated SAMs on gold substrates have been studied for their surface chemistry and reactivity. researchgate.net The functionalization of materials like multi-walled carbon nanotubes (MWCNTs) with amino and thiol groups can enhance their properties for specific applications, such as the removal of heavy metal ions from aqueous solutions. researchgate.net For instance, aminothiol-functionalized MWCNTs have shown high efficiency in adsorbing mercury(II). researchgate.net

Furthermore, covalent organic frameworks (COFs) are emerging as promising materials for applications like chiral separation. researchgate.net The design and synthesis of chiral COFs, which can involve the incorporation of chiral building blocks, can lead to materials with tunable properties for enantioselective recognition and separation. researchgate.net The development of materials with tunable chiroptical properties is another active area of research. mdpi.com

Multiscale Computational Modeling of Aminothiol (B82208) Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex chemical and biological systems across multiple scales. nih.govkuleuven.befrontiersin.org For aminothiol systems, multiscale computational modeling can provide valuable insights into their structure, reactivity, and interactions.

Quantum molecular simulations have been used to model the mechanism of hydrogen donation by the aminothiol radioprotector WR-1065, shedding light on its protective effects at the molecular level. researchgate.netresearchgate.net These studies can help in understanding the role of frontier orbitals and total spin density in the reactivity of aminothiols. researchgate.netresearchgate.net

At a larger scale, computational modeling is used to design new materials and optimize their properties. kuleuven.be By investigating physical processes at multiple length and time scales, researchers can gain a more comprehensive understanding of material behavior. kuleuven.be This approach is crucial for the rational design of new catalysts and materials with desired functionalities.

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique combination of amino and thiol functional groups in this compound suggests a rich and largely unexplored chemical reactivity. Future research will likely uncover novel transformations and applications for this versatile molecule.

For example, the spirocyclization of isatin (B1672199) with chiral α-aminothiols has been studied, leading to the diastereoselective synthesis of spiro[indoline-3,2'-thiazolidin]-2-ones. cas.czresearchgate.net This highlights the potential of aminothiols to participate in complex cyclization reactions to form new heterocyclic systems.

The development of catalytic asymmetric imine umpolung reactions represents another area where novel reactivity is being explored. nih.gov This strategy allows for the synthesis of chiral γ-amino ketones through the activation of imines as nucleophiles. nih.gov Furthermore, the genetic incorporation of 1,2-aminothiol functionality into proteins opens up new possibilities for site-specific protein modification through thiazolidine (B150603) ligation. rsc.org The continued exploration of such reactions will undoubtedly expand the synthetic utility of chiral aminothiols.

Q & A

Q. What are the critical safety precautions for handling (S)-2-Amino-propane-1-thiol in laboratory settings?

Methodological Answer:

- Hazard Classification : Refer to GHS classifications for similar amino-thiol compounds, which indicate severe eye and skin irritation (Category 1) . Always use nitrile gloves, safety goggles, and lab coats.

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Protect from moisture and light, as hygroscopicity and photodegradation are common issues for thiols .

- Spill Management : Isolate the area, use absorbent materials (e.g., vermiculite), and neutralize residues with dilute sodium bicarbonate. Ensure proper ventilation during cleanup .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Nucleophilic Substitution : React (S)-2-chloropropane-1-amine with thiourea under basic conditions, followed by acidic hydrolysis to yield the thiol. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Disulfide Reduction : Synthesize the corresponding disulfide (e.g., via oxidation of a thiol precursor) and reduce using NaBH4 or LiAlH4 in anhydrous THF. Purify via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) .

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer from racemic mixtures. Confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Purity Assessment : Use HPLC with UV detection (λ = 210 nm). Retention time and peak symmetry should match reference standards. For chiral purity, employ circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What strategies enhance enantioselective synthesis of this compound with high enantiomeric excess (ee)?

Methodological Answer:

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) with transition metals (e.g., Pd or Cu) to catalyze thiolation reactions. Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., DMF vs. THF) to improve ee (>95%) .

- Dynamic Kinetic Resolution : Combine enzymatic catalysts (e.g., lipases) with racemization agents to shift equilibrium toward the (S)-enantiomer. Monitor ee via chiral GC-MS .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to isolate the desired enantiomer .

Q. How does the reactivity of this compound vary under oxidative vs. reductive experimental conditions?

Methodological Answer:

- Oxidative Conditions : The thiol group is prone to oxidation, forming disulfides or sulfonic acids. Use antioxidants (e.g., BHT) in reaction buffers to stabilize the compound. Characterize oxidation products via LC-MS .

- Reductive Conditions : The amine group may undergo alkylation or acylation. Protect the amine with Boc or Fmoc groups before reductive steps. Deprotect using TFA (for Boc) or piperidine (for Fmoc) .